Dimethyl gambogate
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Overview
Description
Dimethyl gambogate is a synthetic compound derived from gambogic acid, a naturally occurring substance found in the resin of the Garcinia hanburyi tree. Gambogic acid has been studied for its potential anti-cancer properties, and this compound is one of its derivatives designed to enhance these properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl gambogate typically involves the methylation of gambogic acid. This process can be achieved through various methods, including the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade methylating agents and bases, with careful monitoring of reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Dimethyl gambogate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of dimethyl gambogate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells . The compound also affects various signaling pathways, including the NF-κB and ERK1/2 pathways, which play a role in inflammation and cell survival .
Comparison with Similar Compounds
Dimethyl gambogate can be compared with other similar compounds, such as:
Gambogic Acid: The parent compound from which this compound is derived.
Dimethyl Fumarate: Another compound with anti-inflammatory and immunomodulatory properties.
Dimethyl Carbonate: A versatile reagent used in organic synthesis.
This compound stands out due to its specific anti-cancer properties and its potential use in drug development .
Properties
Molecular Formula |
C40H48O8 |
---|---|
Molecular Weight |
656.8 g/mol |
IUPAC Name |
methyl (Z)-4-[12-methoxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4,6(11),9,12,15-pentaen-19-yl]-2-methylbut-2-enoate |
InChI |
InChI=1S/C40H48O8/c1-22(2)12-11-17-38(8)18-16-27-32(46-38)26(14-13-23(3)4)34-30(33(27)44-9)31(41)28-20-25-21-29-37(6,7)48-39(35(25)42,40(28,29)47-34)19-15-24(5)36(43)45-10/h12-13,15-16,18,20,25,29H,11,14,17,19,21H2,1-10H3/b24-15- |
InChI Key |
LFSCNWNADRUBLS-IWIPYMOSSA-N |
Isomeric SMILES |
CC(=CCCC1(C=CC2=C(O1)C(=C3C(=C2OC)C(=O)C4=CC5CC6C4(O3)C(C5=O)(OC6(C)C)C/C=C(/C)\C(=O)OC)CC=C(C)C)C)C |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(O1)C(=C3C(=C2OC)C(=O)C4=CC5CC6C4(O3)C(C5=O)(OC6(C)C)CC=C(C)C(=O)OC)CC=C(C)C)C)C |
Origin of Product |
United States |
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